

An In-depth Technical Guide to the Chemical Properties of 6-(Methylthio)purine

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Compound of Interest

Compound Name: 6-(Methylthio)purine

Cat. No.: B7722819

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylthio)purine (6-MMP) is a pivotal metabolite of the therapeutic thiopurine drugs, 6-mercaptopurine (6-MP) and azathioprine. Its formation, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), is a critical step in the metabolic pathway of these drugs, influencing both their therapeutic efficacy and toxicity profiles. This technical guide provides a comprehensive overview of the core chemical properties of **6-(Methylthio)purine**, including its physicochemical characteristics, spectroscopic data, synthesis, and analytical methodologies. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers and professionals in the fields of pharmacology, drug development, and clinical diagnostics.

Physicochemical Properties

6-(Methylthio)purine is a white to light-yellow crystalline powder.^[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₄ S	[2]
Molecular Weight	166.204 g/mol	[2]
CAS Number	50-66-8	[2]
Melting Point	219-223 °C	[3]
Boiling Point (Predicted)	470.2 °C at 760 mmHg	[3]
Density (Predicted)	1.47 g/cm ³	[3]
Water Solubility	769 mg/L	[4]
Solubility in Organic Solvents	DMSO: 100 mg/mL (with sonication)	[5]
DMF: 15 mg/mL	[6]	
pKa (Predicted)	8.28 ± 0.20	[4]
LogP (Predicted)	1.07480	[3]

Spectroscopic Data

The structural elucidation and quantification of **6-(Methylthio)purine** are reliant on various spectroscopic techniques. The following tables summarize key spectral data.

UV-Vis Spectroscopy

Wavelength (λ _{max})	Solvent
218 nm, 289 nm	Not Specified
303 nm	Methanol-water with triethylamine

Infrared (IR) Spectroscopy

A detailed IR spectrum is available through public databases such as the NIST WebBook.[2] The spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **6-(Methylthio)purine** shows a molecular ion peak ($[M]^+$) at m/z 166, consistent with its molecular weight.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Assignment
^1H NMR	Not specified	2.3	-SCH ₃ (3H)
8.20	Imidazole ring proton (1H)		
^{13}C NMR	DMSO	(Data requires access to specialized databases)	

Note: Specific peak assignments for ^{13}C NMR require further analysis of spectral data, which can be found in specialized databases.

Synthesis of 6-(Methylthio)purine

6-(Methylthio)purine can be synthesized from its precursor, 6-mercaptopurine, through a methylation reaction. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 6-Mercaptopurine

Objective: To synthesize **6-(Methylthio)purine** by methylation of 6-mercaptopurine.

Materials:

- 6-mercaptopurine (6-MP)
- Methyl iodide (CH_3I)
- Sodium hydroxide (NaOH)

- Ethanol
- Distilled water
- Stir plate and magnetic stir bar
- Round bottom flask
- Condenser
- Heating mantle
- Filtration apparatus (Büchner funnel, filter paper)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Dissolve 6-mercaptopurine in an aqueous solution of sodium hydroxide in a round-bottom flask with stirring. The base will deprotonate the thiol group, forming the thiolate anion.
- Add a stoichiometric equivalent of methyl iodide to the solution.
- Gently heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
- Collect the crude **6-(Methylthio)purine** by vacuum filtration and wash with cold water.
- Purify the product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure **6-(Methylthio)purine**.
- Dry the purified product under vacuum.
- Confirm the identity and purity of the synthesized compound using the spectroscopic methods outlined in Section 2 and by melting point determination.

Analytical Methodology: Quantification in Biological Samples

The quantification of **6-(Methylthio)purine**, often as its nucleotide metabolites, in biological matrices like red blood cells (RBCs) is crucial for therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of 6-(Methylthio)purine Metabolites in Red Blood Cells

Objective: To quantify the concentration of **6-(Methylthio)purine** metabolites in red blood cells.

Materials and Equipment:

- Whole blood sample collected in an EDTA tube
- Perchloric acid (70%)
- Dithiothreitol (DTT)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase: e.g., methanol-water mixture with a buffer like triethylamine
- Centrifuge
- Heating block or water bath
- Vortex mixer
- Syringe filters

Procedure:

- Sample Preparation (RBC Lysis and Protein Precipitation):

1. Separate red blood cells from plasma by centrifugation.
 2. Lyse a known volume of RBCs with a hypotonic solution.
 3. Add perchloric acid to the lysate to precipitate proteins.
 4. Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Hydrolysis of Nucleotides:
 1. Transfer the supernatant to a clean tube.
 2. Add DTT to the supernatant.
 3. Heat the sample at 100°C for 45-60 minutes to hydrolyze the 6-methylmercaptapurine ribonucleotides to the **6-(Methylthio)purine** base.
 - HPLC Analysis:
 1. Cool the hydrolyzed sample and filter it through a syringe filter.
 2. Inject a specific volume of the filtrate onto the HPLC system.
 3. Elute the sample through a C18 column using an isocratic or gradient mobile phase.
 4. Detect **6-(Methylthio)purine** using a UV detector at its maximum absorbance wavelength (e.g., 303 nm).
 - Quantification:
 1. Prepare a calibration curve using standards of known **6-(Methylthio)purine** concentrations.
 2. Determine the concentration of **6-(Methylthio)purine** in the sample by comparing its peak area to the calibration curve.
 3. Express the final concentration relative to the number of red blood cells (e.g., in pmol/8 x 10⁸ RBCs).

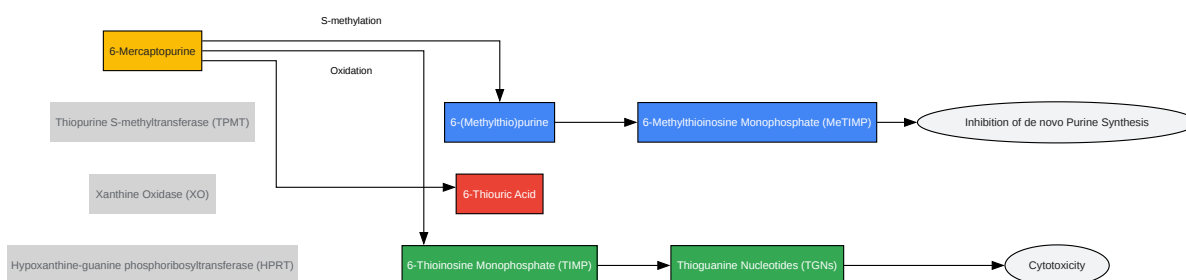
Metabolic Pathway and Mechanism of Action

6-(Methylthio)purine is a key metabolite in the metabolism of 6-mercaptopurine. The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-mercaptopurine to form **6-(Methylthio)purine**.^[7] This metabolic step is in competition with the conversion of 6-mercaptopurine to thioguanine nucleotides (TGNs), which are the primary cytotoxic metabolites.

The ribonucleotide form of **6-(Methylthio)purine**, 6-methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of de novo purine synthesis.^{[8][9]} Specifically, MeTIMP inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, which catalyzes the first committed step in the purine biosynthesis pathway.^[8] This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby contributing to the overall cytotoxic and immunosuppressive effects of 6-mercaptopurine therapy. However, high levels of **6-(Methylthio)purine** metabolites have been associated with an increased risk of hepatotoxicity.^[7]

Visualizations

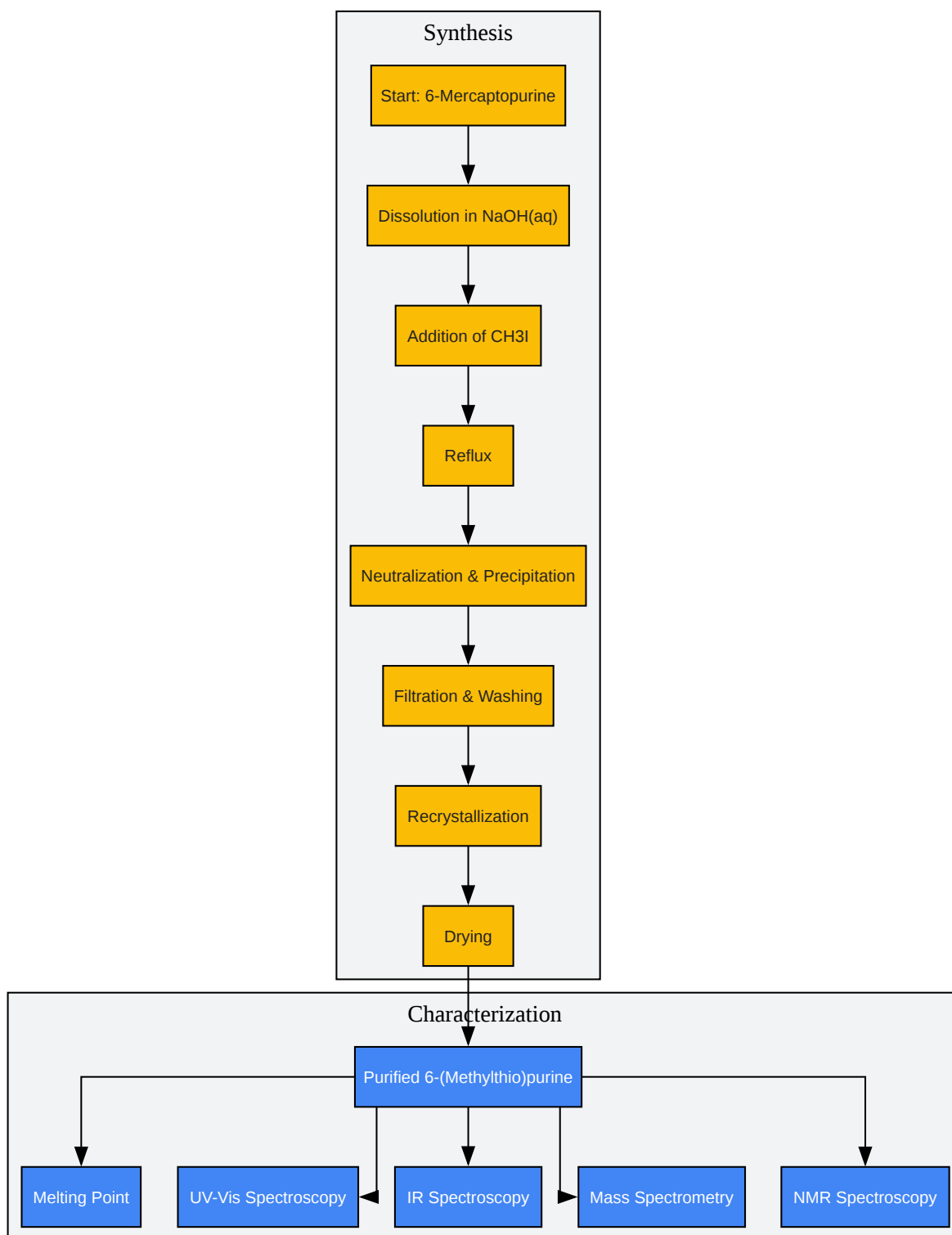
Metabolic Pathway of 6-Mercaptopurine



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Caption: Metabolic fate of 6-mercaptopurine.

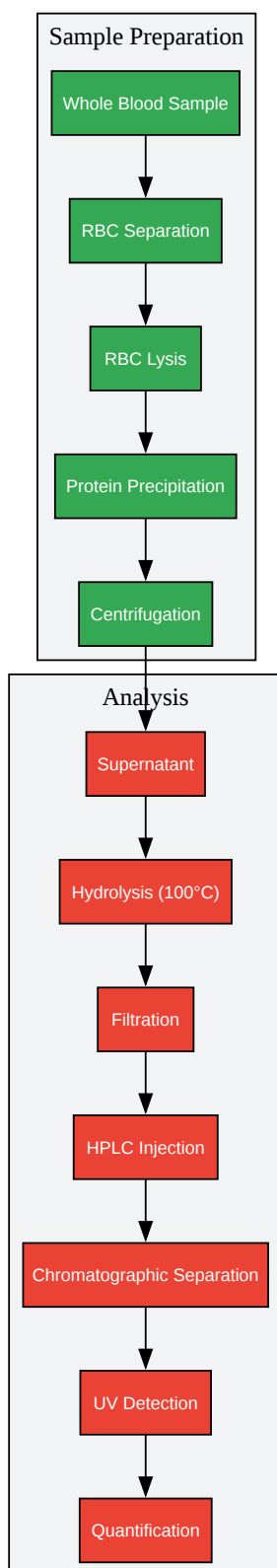
Experimental Workflow for Synthesis and Characterization



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Caption: Synthesis and characterization of **6-(Methylthio)purine**.

Experimental Workflow for HPLC Analysis



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Caption: HPLC analysis of **6-(Methylthio)purine** metabolites.

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